Cas no 55770-61-1 (2-(4-Hydroxyphenyl)-2-methylpropanenitrile)

2-(4-Hydroxyphenyl)-2-methylpropanenitrile 化学的及び物理的性質
名前と識別子
-
- 2-(4-Hydroxyphenyl)-2-methylpropanenitrile
- QC-8563
- EN300-1828507
- CS-0136786
- MFCD11100986
- SY288507
- 2-(4-hydroxy-phenyl)-2-methyl-propionitrile
- AKOS006307131
- DTXSID20560055
- SCHEMBL1244431
- XCPSAEFOSSDVFC-UHFFFAOYSA-N
- 55770-61-1
- DB-346148
- D97577
- 4-(1-cyano-1-methylethyl)phenol
-
- MDL: MFCD11100986
- インチ: InChI=1S/C10H11NO/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3
- InChIKey: XCPSAEFOSSDVFC-UHFFFAOYSA-N
- SMILES: CC(C)(C#N)C1=CC=C(C=C1)O
計算された属性
- 精确分子量: 161.08400
- 同位素质量: 161.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 44Ų
じっけんとくせい
- PSA: 44.02000
- LogP: 2.19338
2-(4-Hydroxyphenyl)-2-methylpropanenitrile Security Information
2-(4-Hydroxyphenyl)-2-methylpropanenitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-(4-Hydroxyphenyl)-2-methylpropanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A712543-250mg |
2-(4-Hydroxyphenyl)-2-methylpropanenitrile |
55770-61-1 | 98% | 250mg |
$25.0 | 2025-02-25 | |
TRC | H100595-30mg |
2-(4-hydroxyphenyl)-2-methylpropanenitrile |
55770-61-1 | 30mg |
$ 50.00 | 2022-06-04 | ||
TRC | H100595-60mg |
2-(4-hydroxyphenyl)-2-methylpropanenitrile |
55770-61-1 | 60mg |
$ 70.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ126-200mg |
2-(4-Hydroxyphenyl)-2-methylpropanenitrile |
55770-61-1 | 98+% | 200mg |
612.0CNY | 2021-07-15 | |
Enamine | EN300-1828507-5.0g |
2-(4-hydroxyphenyl)-2-methylpropanenitrile |
55770-61-1 | 5g |
$2193.0 | 2023-06-03 | ||
Enamine | EN300-1828507-0.1g |
2-(4-hydroxyphenyl)-2-methylpropanenitrile |
55770-61-1 | 0.1g |
$666.0 | 2023-09-19 | ||
Alichem | A019118831-1g |
2-(4-Hydroxyphenyl)-2-methylpropanenitrile |
55770-61-1 | 95% | 1g |
$383.68 | 2023-09-01 | |
Aaron | AR00DKSZ-1g |
2-(4-Hydroxyphenyl)-2-methylpropanenitrile |
55770-61-1 | 96% | 1g |
$45.00 | 2025-01-24 | |
A2B Chem LLC | AG32391-1g |
2-(4-Hydroxyphenyl)-2-methylpropanenitrile |
55770-61-1 | 98% | 1g |
$31.00 | 2023-12-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2134-250mg |
2-(4-hydroxyphenyl)-2-methyl-propanenitrile |
55770-61-1 | 97% | 250mg |
¥145.0 | 2024-04-18 |
2-(4-Hydroxyphenyl)-2-methylpropanenitrile 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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2-(4-Hydroxyphenyl)-2-methylpropanenitrileに関する追加情報
Professional Introduction to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile (CAS No. 55770-61-1)
2-(4-Hydroxyphenyl)-2-methylpropanenitrile, a compound with the chemical identifier CAS No. 55770-61-1, is a versatile intermediate in the realm of organic synthesis and pharmaceutical development. This molecule, characterized by its 2-(4-hydroxyphenyl)-2-methylpropanenitrile structure, has garnered significant attention due to its potential applications in the synthesis of bioactive molecules and functional materials.
The compound belongs to the class of nitrile derivatives, which are known for their reactivity and utility in various chemical transformations. The presence of a hydroxyl group on the phenyl ring and a nitrile group on the propyl chain makes it a particularly interesting candidate for further functionalization. This structural motif is often employed in the design of pharmaceuticals, agrochemicals, and specialty chemicals, where precise control over molecular architecture is crucial.
In recent years, there has been a growing interest in exploring the pharmacological properties of nitrile-containing compounds. These molecules have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The hydroxyl group in 2-(4-hydroxyphenyl)-2-methylpropanenitrile can be readily modified through etherification, esterification, or oxidation reactions, allowing for the creation of diverse derivatives with tailored biological activities.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. Researchers have utilized similar scaffolds in the development of kinase inhibitors, which are critical in targeted cancer therapies. The ability to introduce various functional groups at specific positions on the molecule enables chemists to fine-tune its interactions with biological targets. This flexibility has made 2-(4-hydroxyphenyl)-2-methylpropanenitrile a valuable asset in medicinal chemistry libraries.
The synthesis of 2-(4-hydroxyphenyl)-2-methylpropanenitrile typically involves multi-step organic reactions, starting from readily available precursors such as benzaldehyde derivatives and cyanide sources. Advances in catalytic methods have significantly improved the efficiency and scalability of these synthetic routes. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the carbon-carbon bonds essential for this compound's structure.
The compound's electronic properties are also noteworthy. The conjugation between the phenyl ring and the nitrile group can influence its spectroscopic behavior and reactivity. This feature has been exploited in materials science applications, where such molecules can serve as precursors for conductive polymers or organic semiconductors. The hydroxyl group further contributes to hydrogen bonding capabilities, enhancing interactions with other biomolecules.
In academic research, 2-(4-hydroxyphenyl)-2-methylpropanenitrile has been used as a model compound to study reaction mechanisms and develop new synthetic strategies. Its unique structure allows researchers to probe questions related to regioselectivity, stereoselectivity, and reaction kinetics. Such studies not only advance our fundamental understanding of organic chemistry but also provide practical insights for industrial applications.
The pharmaceutical industry has taken note of these developments and is actively exploring derivatives of 2-(4-hydroxyphenyl)-2-methylpropanenitrile for drug discovery programs. Computational modeling techniques have played a pivotal role in predicting the binding affinity of these molecules to biological targets. By integrating experimental data with theoretical calculations, scientists can identify promising candidates for further optimization.
Environmental considerations are also increasingly influencing the design and synthesis of new compounds. The development of greener synthetic methods has become a priority, with an emphasis on reducing waste and energy consumption. Researchers are exploring biocatalytic routes and solvent-free reactions to produce 2-(4-hydroxyphenyl)-2-methylpropanenitrile more sustainably. These efforts align with global initiatives to promote sustainable chemistry practices.
The future prospects for 2-(4-hydroxyphenyl)-2-methylpropanenitrile are bright, with ongoing research uncovering new applications and synthetic possibilities. As our understanding of molecular interactions deepens, this compound is likely to find even wider use in both academic laboratories and industrial settings. Its versatility makes it an indispensable tool for chemists working at the intersection of organic synthesis and drug discovery.
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